molecular formula C22H24N2O3S2 B2389368 (Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide CAS No. 1005966-47-1

(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2389368
CAS No.: 1005966-47-1
M. Wt: 428.57
InChI Key: GBKQBWIWJFUYPI-FCQUAONHSA-N
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Description

(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C22H24N2O3S2 and its molecular weight is 428.57. The purity is usually 95%.
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Scientific Research Applications

Complexing Properties and Membrane Processes

Compounds with structural similarities have been studied for their complexing properties and potential use in membrane processes. For example, the synthesis and complexing properties of alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates have been explored, highlighting their application as sodium cation carriers in membrane processes (Kosterina et al., 2004).

Anticancer Activity

Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives for their anticancer activity. For instance, novel 4-thiazolidinones containing a benzothiazole moiety were synthesized and screened for antitumor activity, revealing promising results against various cancer cell lines (Havrylyuk et al., 2010). Another study presented the synthesis of (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, showing moderate cytotoxic activity, which indicates potential as an anticancer agent (Mabkhot et al., 2019).

Antioxidant Activity

Compounds with similar chemical backbones have been evaluated for their antioxidant activity. For example, a new benzothiazole derivative was assessed for its antioxidant activity in the context of acetaminophen toxicity, showing promising results in protecting against oxidative stress (Cabrera-Pérez et al., 2016).

Molecular Docking and Anti-inflammatory Agents

Research has also been conducted on the synthesis, in-vitro, in-vivo evaluation, and molecular docking of thiazolidinone derivatives as anti-inflammatory agents, highlighting the potential therapeutic applications of such compounds (Nikalje et al., 2015).

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-[3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-14-4-5-16(10-15(14)2)11-21(25)23-22-24(6-9-28-3)17-12-18-19(13-20(17)29-22)27-8-7-26-18/h4-5,10,12-13H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKQBWIWJFUYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)CCSC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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